molecular formula C7H4I2O2 B1346090 3,4-Diiodobenzoic acid CAS No. 35674-20-5

3,4-Diiodobenzoic acid

Cat. No.: B1346090
CAS No.: 35674-20-5
M. Wt: 373.91 g/mol
InChI Key: DFYULHRIYLAUJM-UHFFFAOYSA-N
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Description

3,4-Diiodobenzoic acid is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzoic acid where two iodine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its significant molecular weight of 373.91 g/mol and its solid physical form .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diiodobenzoic acid can be synthesized through various methods. One common approach involves the iodination of benzoic acid derivatives. For instance, the iodination of 3,4-dihydroxybenzoic acid using iodine monochloride in glacial acetic acid can yield this compound . The reaction typically involves heating the mixture to around 80°C and maintaining this temperature for about 20 minutes.

Industrial Production Methods: Industrial production of this compound often involves similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization from suitable solvents like acetone .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Benzyl alcohols or benzaldehydes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3,4-Diiodobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diiodobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • 3-Iodobenzoic acid
  • 4-Iodobenzoic acid
  • 2,4-Diiodobenzoic acid
  • 2,6-Diiodobenzoic acid

Comparison: 3,4-Diiodobenzoic acid is unique due to the specific positioning of iodine atoms, which influences its reactivity and interaction with other molecules. Compared to 3-iodobenzoic acid and 4-iodobenzoic acid, the diiodo derivative exhibits different steric and electronic properties, making it suitable for distinct applications. The presence of two iodine atoms also enhances its utility in coupling reactions and as a radiolabeling agent .

Properties

IUPAC Name

3,4-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYULHRIYLAUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189179
Record name Benzoic acid, 3,4-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35674-20-5
Record name 3,4-Diiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35674-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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